(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Übersicht
Beschreibung
AHU377-d4 is intended for use as an internal standard for the quantification of AHU377 by GC- or LC-MS. AHU377 is a methyl ester prodrug form of the neprilysin inhibitor LBQ657.1 It increases plasma levels of atrial natriuretic factor (ANF) in conscious rats and anesthetized dogs when administered at doses of 10 and 30 mg/kg, respectively. AHU377 (30 mg/kg) increases ANF-induced urinary sodium excretion in anesthetized rats. Formulations containing AHU377 in combination with valsartan have been used in the treatment of mild to moderate hypertension and chronic heart failure.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism Studies
Sacubitril-d4 is utilized as a stable isotopic labelled compound in clinical research to study the pharmacokinetics and metabolism of Sacubitrilat. These studies are crucial for understanding how the drug is processed within the body and guide its clinical use .
Drug Interaction Research
Researchers use Sacubitril-d4 to investigate potential drug interactions, ensuring the safety and efficacy of Sacubitrilat when used in conjunction with other medications .
Heart Failure Treatment
In combination with Valsartan, Sacubitril has shown efficacy in reducing cardiovascular death or hospitalization due to heart failure, sudden cardiac death, disease progression, and improving quality of life compared with enalapril .
BNP Monitoring in Heart Failure
Sacubitril-Valsartan treatment does not impair the clinical utility of B-type Natriuretic Peptide (BNP) testing to rule out heart failure, which remains a major clinical application in routine use .
Reference Material for COVID-19 Research
Sacubitril-d4 serves as a reference material for COVID-19 research, indicating its role in the development of therapeutic strategies against the virus .
For further detailed applications or more specific fields of research involving Sacubitril-d4, additional specialized searches or access to scientific databases may be required.
LGC Standards - Sacubitril-d4 Springer - Sacubitril/Valsartan: Updates and Clinical Evidence Clearsynth - Product Name: Sacubitrilat D4 ACC - Clinical Utility of BNP for Monitoring Patients With Chronic HF Treated With Sacubitril-Valsartan
Wirkmechanismus
Target of Action
Sacubitril-d4, also known as 2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid or (alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1’-biphenyl]-4-pentanoicacid,alpha-ethylester, primarily targets the enzyme neprilysin . Neprilysin is a neutral endopeptidase that typically cleaves natriuretic peptides .
Mode of Action
Sacubitril-d4’s active metabolite, LBQ657, inhibits neprilysin . This inhibition leads to reduced breakdown and increased concentration of endogenous natriuretic peptides, in addition to increased levels of vasoconstricting hormones such as angiotensin II .
Biochemical Pathways
Sacubitril-d4 affects various biochemical pathways. It has been shown to influence both cardiac and renal functions, extending its influence to the modulation of lipid metabolism pathways . Additionally, it has been found to attenuate cardiac fibrosis by inhibiting the TGF-β1/Smad3 and Wnt/β-catenin signaling pathways .
Pharmacokinetics
The pharmacokinetics of Sacubitril-d4 involves its activation to sacubitrilat (LBQ657) by de-ethylation via esterases . .
Result of Action
The molecular and cellular effects of Sacubitril-d4’s action involve its cardioprotective effects on cellular and molecular modulation in cardiac remodeling . It has been found to act synergistically against cardiomyocyte cell death and left ventricular extracellular matrix remodeling .
Eigenschaften
IUPAC Name |
2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-JCZLLWNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.